(3-Bromo-1-methylcyclopentyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1-methylcyclopentyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUCFQZTIWUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1 Methylcyclopentyl Benzene and Analogous Structures
Strategies for Carbon-Carbon Bond Formation in Arylcyclopentane Systems
The creation of the core (1-methylcyclopentyl)benzene (B14148208) structure is a critical first step. Several established organic chemistry reactions can be employed to forge the bond between the aromatic ring and the cyclopentyl moiety.
Friedel-Crafts Alkylation Approaches for Cyclopentylbenzene Frameworks
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. wikipedia.orglibretexts.orgyoutube.comlumenlearning.comlibretexts.orgmt.comchemguide.co.uk This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation electrophile from an alkyl halide or an alkene. wikipedia.orglibretexts.orgyoutube.comlumenlearning.comlibretexts.orgmt.comchemguide.co.uk
For the synthesis of (1-methylcyclopentyl)benzene, potential precursors include 1-chloro-1-methylcyclopentane, 1-methylcyclopentanol, or 1-methylcyclopentene (B36725). The reaction with benzene (B151609) in the presence of a Lewis acid would proceed via the formation of a tertiary 1-methylcyclopentyl carbocation, which then attacks the benzene ring.
However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations. libretexts.orglumenlearning.comyoutube.com While the 1-methylcyclopentyl cation is already tertiary and thus relatively stable, reaction conditions must be carefully controlled to minimize side reactions. Another challenge is polyalkylation, where the product, being more nucleophilic than the starting material, can undergo further alkylation. libretexts.orgchemguide.co.uk Using a large excess of benzene can help to mitigate this issue.
A plausible reaction scheme is as follows: Benzene + 1-methylcyclopentene (in the presence of a Lewis acid like AlCl₃ or a protic acid like H₂SO₄) → (1-methylcyclopentyl)benzene
Organometallic Coupling Reactions for Aryl-Cycloalkyl Linkages
Organometallic coupling reactions offer an alternative and often more controlled method for forming aryl-cycloalkyl bonds. These reactions typically involve the coupling of an organometallic reagent (containing the aryl or cycloalkyl group) with an organic halide in the presence of a metal catalyst.
A viable strategy would involve the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with cyclopentanone (B42830). This would form 1-phenylcyclopentanol, which can then be dehydrated to 1-phenylcyclopentene. Subsequent catalytic hydrogenation of the double bond would yield phenylcyclopentane. To obtain the desired 1-methyl-1-phenylcyclopentane, one could start with the Grignard reaction between a phenylmagnesium halide and 1-methylcyclopentanone or, alternatively, react a methyl Grignard reagent with phenyl cyclopentyl ketone.
Catalytic Hydroalkylation Pathways
Catalytic hydroalkylation is a less common but potential pathway for the synthesis of arylcyclopentane systems. This method involves the addition of a C-H bond across a double bond, catalyzed by a transition metal complex. For instance, the reaction of benzene with 1-methylcyclopentene could potentially be achieved under the right catalytic conditions to directly form (1-methylcyclopentyl)benzene. However, this method is generally less developed for this specific type of transformation compared to Friedel-Crafts and organometallic routes.
Reduction of Ketone Precursors in Arylcyclopentane Synthesis
To circumvent the potential issues of carbocation rearrangements and polyalkylation associated with Friedel-Crafts alkylation, a two-step approach involving Friedel-Crafts acylation followed by reduction is a highly effective strategy. youtube.com
First, a Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would produce phenyl cyclopentyl ketone. chemicalforums.comcaymanchem.com This reaction is generally free from rearrangements as the acylium ion intermediate is resonance-stabilized.
The resulting ketone can then be reduced to the corresponding alkane, (cyclopentyl)benzene. To obtain the target precursor, (1-methylcyclopentyl)benzene, one could start with a Friedel-Crafts acylation using 1-methylcyclopentanecarbonyl chloride. Alternatively, phenyl cyclopentyl ketone can be reacted with a methyl Grignard reagent to form 1-methyl-1-phenylcyclopentanol, which is then reduced.
Two common methods for the reduction of the ketone to a methylene (B1212753) group are the Clemmensen reduction and the Wolff-Kishner reduction.
Clemmensen Reduction : This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgmedium.comlibretexts.orgchem-station.comannamalaiuniversity.ac.in It is particularly effective for reducing aryl ketones that are stable in strongly acidic conditions. wikipedia.orgmedium.comlibretexts.orgchem-station.comannamalaiuniversity.ac.in
Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like diethylene glycol. wikipedia.orgpharmaguideline.combyjus.commasterorganicchemistry.comlibretexts.org It is suitable for substrates that are sensitive to acid. wikipedia.orgpharmaguideline.combyjus.commasterorganicchemistry.comlibretexts.org
| Reduction Method | Reagents | Conditions | Suitability |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, Heat | Acid-stable compounds, particularly aryl-alkyl ketones. wikipedia.orgmedium.comlibretexts.orgchem-station.comannamalaiuniversity.ac.in |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent (e.g., diethylene glycol) | Basic, High Temperature | Base-stable compounds, acid-sensitive substrates. wikipedia.orgpharmaguideline.combyjus.commasterorganicchemistry.comlibretexts.org |
Regioselective and Stereoselective Introduction of the Bromine Moiety
Once the (1-methylcyclopentyl)benzene framework is established, the next critical step is the introduction of a bromine atom at the desired position on the cyclopentyl ring.
Direct Halogenation Protocols of Substituted Cyclopentylbenzenes
The direct bromination of the saturated cyclopentyl ring of (1-methylcyclopentyl)benzene is typically achieved through a free-radical halogenation process. wikipedia.org This reaction is usually initiated by UV light or a radical initiator. wikipedia.org
In the case of (1-methylcyclopentyl)benzene, the benzylic position (C1 of the cyclopentyl ring) is a quaternary carbon and has no hydrogen atoms to be abstracted by a bromine radical. Therefore, the bromination will occur on the other positions of the cyclopentyl ring.
The regioselectivity of free-radical bromination is governed by the stability of the resulting alkyl radical intermediate. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. pearson.com In the (1-methylcyclopentyl)benzene molecule, the C2 and C5 positions are secondary, and the C3 and C4 positions are also secondary. However, considering the statistical factor and the relative stability of the potential secondary radical intermediates, bromination is expected to occur predominantly at the C3 position.
A common reagent used for selective radical bromination is N-Bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.comyoutube.com NBS provides a low, constant concentration of bromine, which favors radical substitution over other potential side reactions. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under UV irradiation.
A study on the bromination of 1-cyclopent-1-en-1-ylbenzene with NBS in different solvents showed the formation of 1-(5-bromocyclopent-1-en-1-yl)benzene, indicating allylic bromination. tubitak.gov.tr While this is an unsaturated analog, it demonstrates the utility of NBS in brominating cyclopentyl systems. For the saturated (1-methylcyclopentyl)benzene, the reaction would proceed via a radical chain mechanism on the saturated ring.
| Reagent | Conditions | Selectivity |
| Br₂/UV light | Non-polar solvent | Radical substitution, favors more stable radical intermediate. |
| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., BPO, AIBN) or UV light | Highly selective for radical bromination, especially at allylic or benzylic positions, but also effective for saturated rings. organic-chemistry.orgmasterorganicchemistry.comyoutube.com |
Functional Group Interconversion for Bromine Incorporation
A common and effective method for introducing a bromine atom onto an alkyl framework is through the conversion of an alcohol to an alkyl bromide. This transformation is a classic example of functional group interconversion and can be achieved using a variety of brominating agents. For the synthesis of (3-Bromo-1-methylcyclopentyl)benzene, a plausible immediate precursor would be (1-methyl-3-phenylcyclopentyl)methanol or a related hydroxylated derivative.
The conversion of a hydroxyl group to a bromide is typically accomplished using reagents such as phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or a combination of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The choice of reagent can depend on the substrate's sensitivity to acidic conditions and the desired stereochemical outcome.
For instance, the reaction of an alcohol with phosphorus tribromide generally proceeds with inversion of stereochemistry at a chiral center. The reaction mechanism involves the initial formation of a phosphite (B83602) ester, which is then displaced by a bromide ion in an Sₙ2 reaction.
Table 1: Common Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent(s) | Typical Conditions | Stereochemistry |
| HBr | Aqueous or glacial acetic acid, heat | Sₙ1 or Sₙ2, can lead to rearrangements |
| PBr₃ | Aprotic solvent (e.g., diethyl ether, THF), often at 0 °C to room temperature | Predominantly Sₙ2 (inversion) |
| SOBr₂ | Aprotic solvent, often with pyridine | Sₙi (retention) or Sₙ2 (inversion) depending on conditions |
| PPh₃, CBr₄ | Aprotic solvent (e.g., dichloromethane, acetonitrile) | Sₙ2 (inversion) |
Multi-Step Synthetic Sequences and Convergent Synthesis Strategies
The construction of the this compound carbon skeleton with the desired 1,3-substitution pattern necessitates a multi-step synthetic approach. A linear sequence might commence with a functionalized cyclopentane (B165970) ring, onto which the methyl and phenyl groups are sequentially added, followed by the introduction of the bromine atom.
A hypothetical multi-step synthesis could start from a readily available precursor such as 3-methylcyclopentanone. This ketone could, in principle, undergo a Grignard reaction with phenylmagnesium bromide. This would install the phenyl group, but it would also generate a tertiary alcohol at the 1-position, adjacent to the methyl group, which is not the desired substitution pattern.
A more plausible retrosynthetic analysis would disconnect the molecule into a substituted cyclopentyl precursor and a phenyl group. A key intermediate would be a 1-methyl-3-functionalized cyclopentane that can be elaborated to the final product. For instance, the synthesis of (1S,3R)-3-methyl-1-phenylcyclopentan-1-ol has been reported, which represents a very close precursor to the target molecule. The synthesis of such an intermediate would likely involve several steps to establish the relative stereochemistry of the methyl and hydroxyl groups. Once this alcohol is obtained, the aforementioned functional group interconversion can be employed to introduce the bromine atom.
Convergent Synthesis Strategies
For this compound, a convergent approach might involve the synthesis of a brominated 1-methylcyclopentyl electrophile and a phenyl-containing nucleophile (or vice versa). For example, a Grignard reagent derived from bromobenzene (B47551) could be coupled with a suitably activated 3-bromo-1-methylcyclopentane derivative. However, the synthesis of the latter fragment with the correct regiochemistry would still require a multi-step sequence.
A potential convergent route could be envisioned as follows:
Synthesis of Fragment A: Preparation of a 3-methylcyclopentene (B105217) precursor, followed by hydroboration-oxidation to install a hydroxyl group at the 3-position. Protection of the alcohol and subsequent introduction of the methyl group at the 1-position could be challenging to achieve selectively.
Synthesis of Fragment B: Generation of a phenyl nucleophile, such as phenylmagnesium bromide or phenyllithium.
Coupling and Elaboration: The coupling of these fragments would likely require activation of one of the components, for instance, by converting the protected alcohol on the cyclopentane ring to a good leaving group. After the carbon-carbon bond formation, deprotection and conversion of the hydroxyl group to a bromide would yield the final product.
The development of a robust and efficient synthesis for this compound would likely rely on the strategic application of known transformations to a cleverly designed precursor, with a focus on controlling the regioselectivity of the substitution on the cyclopentane ring.
Mechanistic Investigations of Reactions Involving 3 Bromo 1 Methylcyclopentyl Benzene
Electrophilic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, characterized by the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comyoutube.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion, or sigma complex. msu.edubyjus.com The rate-determining step is the initial attack of the electrophile on the electron-rich π system of the benzene ring. msu.edu
Influence of the (3-Bromo-1-methylcyclopentyl) Substituent on Aromatic Reactivity and Regioselectivity
The (3-Bromo-1-methylcyclopentyl) substituent on the benzene ring plays a crucial role in dictating the rate and orientation of electrophilic attack. This substituent is classified as an alkyl group, which is known to be an activating group and an ortho, para-director. youtube.com
The activating nature of the alkyl substituent stems from two primary electronic effects:
Inductive Effect: Alkyl groups are electron-donating through the sigma bonds (inductive effect), which enriches the electron density of the benzene ring, making it more susceptible to attack by electrophiles.
Hyperconjugation: The overlap of C-H sigma bonds on the carbon adjacent to the benzene ring with the π system of the ring also increases electron density, further activating the ring.
The directing effect of the (3-Bromo-1-methylcyclopentyl) group can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the attack at the ortho, meta, and para positions. Attack at the ortho and para positions allows for resonance structures where the positive charge is located on the carbon atom directly attached to the substituent. This allows the alkyl group to stabilize the positive charge through induction and hyperconjugation, making these intermediates more stable than the one formed from meta attack.
| Position of Electrophilic Attack | Relative Stability of Arenium Ion | Major/Minor Product |
| Ortho | More Stable | Major |
| Meta | Less Stable | Minor |
| Para | More Stable | Major |
This table illustrates the expected regioselectivity in electrophilic aromatic substitution of (3-Bromo-1-methylcyclopentyl)benzene.
However, the steric bulk of the (3-Bromo-1-methylcyclopentyl) group can influence the ratio of ortho to para products. The large size of this substituent may hinder the approach of the electrophile to the ortho positions, leading to a preference for substitution at the less sterically hindered para position.
Nucleophilic Substitution Reactions at the Brominated Cyclopentyl Center
Nucleophilic substitution reactions at the brominated carbon of the cyclopentyl ring can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com The secondary nature of the carbon bearing the bromine atom allows for the possibility of both pathways, with the predominant mechanism being highly dependent on the reaction conditions. youtube.comlibretexts.org
Examination of Stereoelectronic Effects in SN1 and SN2 Pathways
The SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. For this compound, the feasibility of the SN2 pathway would be influenced by the steric hindrance around the electrophilic carbon. The presence of the methyl group and the phenyl ring on the cyclopentane (B165970) ring could partially hinder the backside attack of the nucleophile.
The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The nucleophile then attacks the planar carbocation in a fast second step. masterorganicchemistry.com This mechanism is favored by substrates that can form stable carbocations. pearson.com The secondary carbocation that would form from this compound is relatively stable. Attack of the nucleophile on the trigonal planar carbocation can occur from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in racemization if the starting material is chiral. masterorganicchemistry.commasterorganicchemistry.com
| Factor | SN1 Pathway | SN2 Pathway |
| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization/mixture of enantiomers | Inversion of configuration |
This table summarizes the key factors influencing SN1 and SN2 reactions.
Analysis of Competing Elimination Reactions (E1 and E2)
In addition to substitution, elimination reactions can also occur, leading to the formation of an alkene. These reactions, designated as E1 (elimination, unimolecular) and E2 (elimination, bimolecular), are often in competition with their substitution counterparts. libretexts.orgmasterorganicchemistry.com
The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, simultaneously with the departure of the leaving group. chemicalnote.comyoutube.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The use of a strong, bulky base would favor the E2 pathway over SN2.
The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.comchemicalnote.com In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored under the same conditions as SN1 reactions (polar protic solvent, weak nucleophile/base) and often occur concurrently. libretexts.org
Role of Carbocation Intermediates and Their Stability
The stability of the carbocation intermediate is a critical factor in both SN1 and E1 reactions. pearson.com The initial ionization of this compound would lead to a secondary carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com
A key feature of carbocation chemistry is the potential for rearrangement to a more stable carbocation. youtube.compdx.edu In the case of the carbocation formed from this compound, a hydride shift from an adjacent carbon could potentially lead to a more stable tertiary carbocation, if the structure allows. However, in this specific cyclopentyl system, the initial secondary carbocation is adjacent to a quaternary carbon and another secondary carbon. A hydride shift from the adjacent secondary carbon would result in another secondary carbocation of similar stability. Therefore, significant rearrangement is less likely in this specific case.
Radical Reaction Pathways of the Carbon-Bromine Bond
The carbon-bromine bond in this compound can also undergo homolytic cleavage to form radicals, particularly under conditions involving heat or UV light and the presence of a radical initiator. This process would generate a bromine radical and a cyclopentyl radical.
Once formed, the cyclopentyl radical can participate in a variety of radical chain reactions, such as:
Abstraction of a hydrogen atom from a suitable donor molecule.
Addition to a multiple bond .
Reaction with oxygen to form peroxy radicals.
The stability of the resulting radical intermediate would influence the facility of the initial C-Br bond cleavage. The secondary radical formed would be stabilized by hyperconjugation with adjacent C-H bonds.
Halogen Atom Transfer Processes and Radical Cyclizations
Halogen atom transfer (XAT) is a fundamental process in radical chemistry, serving as a key initiation step for a variety of transformations. researchgate.netstackexchange.com In the context of this compound, the carbon-bromine bond is susceptible to homolytic cleavage upon interaction with a suitable radical initiator, leading to the formation of a cyclopentyl radical. This process is central to initiating subsequent reactions such as radical cyclizations.
The generation of the initial radical from an alkyl halide can be achieved through various methods, including photoinduced processes. researchgate.net The mechanism typically involves a radical chain pathway. For instance, a photoinduced silyl (B83357) radical could mediate the halogen-atom transfer, abstracting the bromine atom from this compound to generate the corresponding secondary carbon-centered radical.
Once formed, the 3-(1-methylcyclopentyl)phenyl radical can undergo intramolecular cyclization if a suitable radical acceptor, such as an appropriately positioned double bond, were present on the benzene ring or an associated substituent. Radical cyclization reactions are powerful methods for forming cyclic structures and generally proceed via three main steps: selective radical generation, an intramolecular cyclization step, and conversion of the cyclized radical to the final product. wikipedia.org
The cyclization step itself is governed by stereoelectronic factors, with a general preference for exo cyclization over endo cyclization for the formation of five- and six-membered rings. wikipedia.org In a hypothetical scenario where an unsaturated tether is present on the aryl group of a derivative of this compound, the cyclopentyl radical could attack the double bond. The regioselectivity of this attack would be dictated by the transition state stability, often favoring the formation of a less-strained ring system.
Below is an illustrative data table summarizing typical conditions and outcomes for radical cyclizations initiated by halogen atom transfer from alkyl bromides, based on general findings in the literature.
| Initiator System | Substrate Type | Typical Conditions | Predominant Ring Size | General Observations |
| Bu3SnH, AIBN | ω-alkenyl alkyl bromide | Toluene, 80-110 °C | 5 or 6 | Classic method, good yields but tin toxicity is a concern. |
| (TMS)3SiH, AIBN | ω-alkenyl alkyl bromide | Benzene, 80 °C | 5 or 6 | "Tris-silyl" silane (B1218182) is a less toxic alternative to tin hydrides. |
| Photoredox Catalyst | ω-alkenyl alkyl bromide | Visible light, room temp. | 5 or 6 | Mild conditions, high functional group tolerance. nih.gov |
Rearrangement Reactions Involving the Cyclopentyl and Aryl Moieties
In addition to radical-mediated pathways, this compound can undergo reactions involving carbocationic intermediates, particularly under solvolytic conditions. The departure of the bromide ion, often assisted by a polar protic solvent, would generate a secondary carbocation on the cyclopentyl ring. Such carbocations are prone to rearrangement to form more stable species. pearson.compearson.com
The initial formation of the 1-methyl-3-phenylcyclopentyl cation is the first step in a potential cascade of rearrangements. Carbocation stability generally follows the order: tertiary > secondary > primary. pearson.com Therefore, the initially formed secondary carbocation could undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the 1-position of the cyclopentyl ring.
Furthermore, the phenyl group itself can play a significant role in these rearrangements. The migration of a phenyl group is a well-documented phenomenon in carbocation chemistry. stackexchange.comstackexchange.com This often occurs through a process known as neighboring group participation, where the π-electrons of the aromatic ring stabilize the developing positive charge in the transition state via the formation of a bridged intermediate called a phenonium ion. stackexchange.com The formation of the phenonium ion can accelerate the rate of ionization and leads to the migration of the aryl group to the adjacent carbon.
The migratory aptitude of different groups in carbocation rearrangements has been extensively studied. In general, aryl groups have a higher migratory aptitude than primary alkyl groups and often compete with or surpass hydride shifts, depending on the specific electronic and steric environment. msu.edu
A plausible rearrangement pathway for the carbocation derived from this compound could involve the following steps:
Ionization of the C-Br bond to form a secondary carbocation.
A 1,2-hydride shift to form a tertiary carbocation.
Alternatively, participation of the neighboring phenyl group to form a phenonium ion intermediate, leading to a 1,2-phenyl shift. The product of such a shift would be a different constitutional isomer.
The table below summarizes the relative stability of potential carbocation intermediates that could be formed from this compound.
| Carbocation Structure | Type | Stabilizing Factors | Relative Stability |
| 1-methyl-3-phenylcyclopentan-3-yl | Secondary | Inductive effect of methyl group | Least Stable |
| 1-phenyl-1-methylcyclopentan-3-yl (after H~ shift) | Tertiary | Hyperconjugation, Inductive effect | More Stable |
| Phenonium ion intermediate | Bridged | Delocalization of charge into the aryl ring | Stabilized Transition State |
| 2-phenyl-1-methylcyclopentan-1-yl (after phenyl shift) | Tertiary | Hyperconjugation, Inductive effect | Potentially Most Stable |
It is important to note that the actual reaction pathway and product distribution would depend on the specific reaction conditions, such as the solvent and temperature, which can influence the relative rates of these competing rearrangement processes. msu.edu
Stereochemical Aspects and Chirality in 3 Bromo 1 Methylcyclopentyl Benzene Chemistry
Conformational Analysis of the Methyl- and Bromo-Substituted Cyclopentyl Ring
The cyclopentane (B165970) ring is not planar and exists in a continuous state of flux between two main puckered conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The introduction of substituents, such as a methyl, bromo, and phenyl group, influences the conformational equilibrium by minimizing steric and torsional strain.
In (3-Bromo-1-methylcyclopentyl)benzene, the bulky phenyl group at the C1 position will have a significant impact on the ring's preferred conformation. Generally, bulky substituents on a cyclopentane ring prefer to occupy a pseudo-equatorial position to minimize steric interactions with adjacent substituents and hydrogen atoms.
The relative orientation of the methyl and bromo groups will further define the conformational landscape. In the cis isomers, where the methyl and bromo groups are on the same side of the ring, there will be increased steric strain if both are forced into pseudo-axial positions. Therefore, a conformation where both can adopt pseudo-equatorial orientations, or where the larger group is pseudo-equatorial, would be favored. In the trans isomers, the substituents are on opposite sides of the ring, which can lead to a more stable conformation where both bulky groups can simultaneously occupy pseudo-equatorial positions, thereby minimizing 1,3-diaxial-like interactions.
The dynamic nature of the cyclopentane ring means that the molecule is constantly undergoing pseudorotation, a process where the "pucker" of the ring moves around the ring system. The energy barriers for these conformational changes are generally low, but the presence of multiple substituents will create a more defined energy landscape with certain conformations being more populated at equilibrium.
Table 1: Predicted Conformational Preferences of this compound Isomers
| Isomer Configuration | Predicted Predominant Conformer | Rationale |
| cis-(1,3) | Substituents in pseudo-equatorial positions | Minimizes steric strain between adjacent bulky groups. |
| trans-(1,3) | Substituents in pseudo-equatorial positions | Allows for a more stable arrangement with reduced steric hindrance. |
Note: This table is based on general principles of conformational analysis and may not represent the precise energy minima for this specific molecule.
Diastereoselectivity in Synthetic Transformations
The synthesis of this compound from achiral or racemic precursors can lead to the formation of diastereomers. The ratio of these diastereomers is determined by the stereoselectivity of the reaction. For instance, the introduction of the bromine atom via electrophilic addition to a precursor like (1-methylcyclopent-2-en-1-yl)benzene would be subject to steric hindrance from the already present methyl and phenyl groups.
The attacking electrophile (e.g., Br+) would preferentially approach the double bond from the less sterically hindered face. The bulky phenyl group at C1 would likely direct the incoming bromine to the opposite face of the ring, leading to a predominance of the trans diastereomer. The degree of diastereoselectivity would depend on the reaction conditions, such as temperature and solvent, as well as the nature of the brominating agent.
Similarly, if the bromine is introduced via a nucleophilic substitution reaction on a suitable precursor, the stereochemical outcome will be governed by the reaction mechanism (S\N1 or S\N2) and the stereochemistry of the starting material. An S\N2 reaction would proceed with inversion of configuration at the C3 position, while an S\N1 reaction would likely lead to a racemic mixture at that center.
Enantioselective Synthesis and Chiral Resolution Strategies
The preparation of enantiomerically pure forms of this compound requires either an enantioselective synthetic route or the resolution of a racemic mixture.
Enantioselective Synthesis: Asymmetric synthesis of this compound could be approached by using a chiral catalyst to control the stereochemistry of a key bond-forming step. For example, a chiral Lewis acid could be used to catalyze the addition of a phenyl group to a cyclopentanone (B42830) precursor, establishing the quaternary stereocenter at C1 with a high degree of enantioselectivity. Subsequent diastereoselective introduction of the bromine atom would then lead to an enantiomerically enriched product. Another strategy could involve the desymmetrization of a prochiral cyclopentane derivative using a chiral reagent or catalyst.
Chiral Resolution Strategies: If the synthesis results in a racemic mixture, the enantiomers can be separated through chiral resolution. Common methods include:
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. For example, if a carboxylic acid group were present on the phenyl ring, it could be reacted with a chiral amine to form diastereomeric salts, which could then be separated by crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. Polysaccharide-based CSPs are often effective for resolving a wide range of chiral compounds. rsc.org
Table 2: Potential Chiral Resolution Strategies for this compound
| Resolution Method | Description | Potential Applicability |
| Classical Resolution | Formation of diastereomeric derivatives (e.g., salts, esters) with a chiral resolving agent, followed by separation (e.g., by crystallization) and removal of the resolving agent. | Requires the presence of a suitable functional group for derivatization or its introduction into the molecule. |
| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. | A versatile and widely used method for both analytical and preparative scale separations of enantiomers. rsc.org |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. | The feasibility depends on finding a suitable enzyme that exhibits high enantioselectivity for this specific substrate. |
Computational and Theoretical Studies of 3 Bromo 1 Methylcyclopentyl Benzene
Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Bromo-1-methylcyclopentyl)benzene, these calculations would elucidate its three-dimensional structure, the relative energies of its different spatial arrangements (conformations), and the distribution of electrons within the molecule.
The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and the "half-chair". stackexchange.comresearchgate.netdalalinstitute.com The presence of three substituents on the cyclopentane ring of this compound—a bromine atom, a methyl group, and a phenyl group—would significantly influence the preferred conformation. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), would be employed to perform a detailed conformational analysis. banglajol.info This would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. The relative energies of these conformers would indicate their populations at a given temperature.
Key structural parameters such as bond lengths, bond angles, and dihedral angles would be optimized for each conformer. For instance, the C-Br bond length is a critical parameter that can influence the molecule's reactivity. The electronic properties, including the molecular dipole moment, partial atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO), would also be calculated. acs.orgresearchgate.net These properties are crucial for understanding the molecule's polarity, reactivity, and potential intermolecular interactions. The electron-withdrawing nature of the bromine atom and the electronic influence of the phenyl and methyl groups on the cyclopentane ring would be quantitatively assessed through these calculations. mdpi.comresearchgate.net
Table 1: Predicted Conformational Data for this compound Hypothetical data based on general principles of conformational analysis of substituted cyclopentanes.
| Conformer | Predicted Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-C of the ring) | Predicted Dipole Moment (Debye) |
|---|---|---|---|
| Envelope (Br-equatorial, Ph-axial) | 0.00 | ~40 | ~2.1 |
| Half-Chair (Br-pseudo-axial, Ph-equatorial) | 0.75 | ~-35 | ~1.9 |
| Envelope (Br-axial, Ph-equatorial) | 1.20 | ~-40 | ~2.5 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. mdpi.com For this compound, computational studies would focus on reactions involving the carbon-bromine bond, such as nucleophilic substitution and elimination reactions. rutgers.eduallen.in
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. For example, in a nucleophilic substitution reaction, the geometry of the transition state would indicate whether the reaction proceeds via an SN1 or SN2 mechanism.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is a key determinant of the reaction rate. Quantum chemical methods would be used to calculate the activation energies for various possible reaction pathways, allowing for a prediction of the most favorable mechanism under different conditions.
The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The C-Br bond in this compound is expected to be the most reactive site. The BDE of this bond is a fundamental indicator of its strength and the molecule's thermal stability.
Computational methods can provide accurate estimates of BDEs. These calculations would take into account the electronic effects of the substituents and the steric environment around the C-Br bond. The calculated BDE would be valuable for predicting the molecule's behavior in radical reactions and for understanding its fragmentation patterns in mass spectrometry.
Table 2: Predicted Thermochemical Data for the C-Br Bond in this compound Hypothetical data based on typical values for tertiary bromoalkanes.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| C-Br Bond Dissociation Energy (BDE) | ~68 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |
| Activation Energy (SN1) | ~20-25 kcal/mol | MP2/aug-cc-pVTZ |
| Activation Energy (E1) | ~22-27 kcal/mol | MP2/aug-cc-pVTZ |
Prediction of Spectroscopic Signatures for Structural Characterization
Computational chemistry can predict various spectroscopic properties, which are invaluable for the identification and characterization of new compounds. umn.edu By comparing computationally predicted spectra with experimental data, the structure of a synthesized molecule can be confirmed.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. nih.govgithub.iofrontiersin.org These predictions would be based on the calculated electronic environment of each nucleus in the molecule's lowest energy conformation.
IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. stanford.eduresearchgate.netnumberanalytics.com Quantum chemical calculations can predict the vibrational frequencies and intensities of the IR active modes. arxiv.org For this compound, the predicted IR spectrum would show characteristic peaks for the C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as a distinct absorption for the C-Br stretching vibration. libretexts.org
Mass Spectrometry: Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While direct prediction of mass spectra is complex, computational chemistry can aid in its interpretation by calculating the energies of potential fragment ions. nih.govnih.govresearchgate.netresearchgate.net This can help to rationalize the observed fragmentation pattern and confirm the molecular structure.
Table 3: Predicted Spectroscopic Data for this compound Hypothetical data based on the expected chemical environment of the nuclei and functional groups.
| Spectroscopic Technique | Predicted Key Signature | Predicted Value/Range |
|---|---|---|
| ¹H NMR | Chemical shift of H attached to C-Br | ~4.0 - 4.5 ppm |
| ¹³C NMR | Chemical shift of C-Br | ~55 - 65 ppm |
| IR Spectroscopy | C-Br stretching frequency | 550 - 650 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M+) | m/z corresponding to C₁₂H₁₅Br |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Elaborate Organic Molecules
The utility of (3-Bromo-1-methylcyclopentyl)benzene as a key synthetic intermediate lies in the strategic placement of its functional groups. The presence of a bromine atom on the cyclopentyl ring offers a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functionalities, thereby enabling the construction of more elaborate and complex organic molecules.
While specific, extensively documented synthetic pathways originating from this compound are not widely available in publicly accessible research, the fundamental principles of organic synthesis suggest its potential application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The core structure, a phenyl group attached to a substituted cyclopentane (B165970), is a common motif in biologically active compounds.
Utilization in the Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies often relies on the availability of unique substrates to test and expand the scope of new reactions. This compound, with its combination of an alkyl bromide and a quaternary carbon center, presents an interesting substrate for exploring the limits and capabilities of modern synthetic methods.
For instance, its structure is well-suited for investigation in the burgeoning field of C(sp³)–H functionalization reactions. The development of catalysts that can selectively activate and functionalize the C-H bonds of the cyclopentyl ring in the presence of the bromo- and phenyl- groups would represent a significant advancement in synthetic efficiency.
Furthermore, the compound could serve as a model substrate for studying the mechanisms of stereospecific cross-coupling reactions. The rigid cyclopentyl framework allows for a clearer understanding of how catalyst-ligand complexes interact with the substrate to control the stereochemical outcome of a reaction. Research in this area could lead to the development of new catalytic systems with enhanced selectivity and broader applicability.
Potential as a Building Block in Materials Science Research
In the domain of materials science, the design and synthesis of new organic molecules with specific electronic, optical, or mechanical properties are of paramount importance. The structural features of this compound suggest its potential as a valuable building block, or monomer, for the creation of novel polymers and functional materials.
The phenyl group can be further functionalized to introduce polymerizable groups or moieties that influence the material's properties, such as fluorescence or conductivity. The bromo-substituent can be converted into other functional groups, such as amines or thiols, which can then participate in polymerization reactions or serve as attachment points for other molecules.
The rigid and three-dimensional nature of the methylcyclopentyl unit could impart unique conformational properties to polymers derived from this monomer. This could lead to materials with interesting thermal or mechanical characteristics, such as high glass transition temperatures or specific microporous structures. While concrete examples of materials synthesized from this compound are not yet prevalent in the scientific literature, its molecular architecture holds promise for the future development of advanced materials.
Q & A
Q. What are the optimal synthetic routes for preparing (3-Bromo-1-methylcyclopentyl)benzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized cycloalkylbenzene precursor. For example:
- Friedel-Crafts alkylation : Introduce the methylcyclopentyl group to benzene using AlCl₃ as a catalyst, followed by regioselective bromination at the 3-position.
- Radical bromination : Use N-bromosuccinimide (NBS) under UV light for controlled bromination, as seen in analogous brominated aromatic systems .
- Optimization : Reaction temperature (e.g., 60–90°C for bromination ), solvent polarity (e.g., CCl₄ for radical stability), and stoichiometric ratios (e.g., 1.2 equivalents of Br₂) influence yield. Purity can be verified via GC (>95.0% purity criteria, as in Kanto Reagents’ protocols) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., cyclopentyl methyl group at δ ~1.2–1.5 ppm; aromatic protons split based on bromine’s deshielding effect) .
- GC-MS/HPLC : Assess purity (>95.0% threshold) and confirm molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₁₂H₁₅Br) .
- IR Spectroscopy : Detect C-Br stretches (~550–600 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For example, electron-withdrawing substituents (e.g., Br) direct palladium catalysts to specific positions .
- Molecular Dynamics Simulations : Study steric effects of the methylcyclopentyl group on reaction pathways. Tools like Gaussian or ORCA can optimize geometries using PubChem’s InChI key data .
- Case Study : Analogous brominated benzene derivatives show higher reactivity in aryl-aryl couplings when steric hindrance is minimized .
Q. What strategies resolve contradictions in reported biological activities of brominated cycloalkylbenzene derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, noting variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC₅₀ variations due to solvent polarity) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl or varying cyclopentyl methyl positions) to isolate bioactive motifs .
- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., fixed exposure times, controlled temperature) to identify methodological biases .
Q. How does steric hindrance from the methylcyclopentyl group influence nucleophilic substitution kinetics?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaN₃) under varying conditions. For example, bulky groups slow SN2 mechanisms but favor SN1 in polar solvents .
- Comparative Analysis : Contrast with less hindered analogs (e.g., (3-Bromopropyl)benzene, where kobs is 2–3× faster) .
- Solvent Effects : Use DMSO or DMF to stabilize transition states in sterically crowded systems .
Q. What role does stereochemistry play in the biological or catalytic activity of this compound?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in bioassays .
- Case Study : In a related compound, the (1R,6R)-configuration showed 10× higher enzyme inhibition than its enantiomer .
- X-ray Crystallography : Resolve absolute configuration and correlate with activity data .
Q. How can contradictory data in synthetic yields be addressed across literature studies?
Methodological Answer:
- Reaction Reproducibility : Document exact conditions (e.g., moisture levels in AlCl₃-catalyzed steps, inert atmosphere quality) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-brominated byproducts in over-reacted mixtures) .
- Collaborative Validation : Cross-institutional replication of high-impact studies to isolate protocol discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
